![molecular formula C11H16N4O B1443193 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine CAS No. 1258650-17-7](/img/structure/B1443193.png)
4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine
Übersicht
Beschreibung
“4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine” is a chemical compound with the CAS Number: 1258650-17-7 . It has a molecular weight of 220.27 . The IUPAC name for this compound is 4-(4-morpholinyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine .
Molecular Structure Analysis
The InChI code for “4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine” is 1S/C11H16N4O/c1-2-12-7-9-10(1)13-8-14-11(9)15-3-5-16-6-4-15/h8,12H,1-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties are not available in the resources I found.Wissenschaftliche Forschungsanwendungen
Cancer Research
4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine: has potential applications in cancer research due to its structural similarity to compounds known to inhibit Bcl-xL proteins . These proteins are often overexpressed in cancer cells and contribute to resistance against apoptosis, the process of programmed cell death. By inhibiting Bcl-xL proteins, this compound could be used to induce apoptosis in cancer cells, making it a valuable tool for developing new cancer therapies.
Tyrosine Kinase Inhibition
The pyrido[4,3-d]pyrimidine moiety is structurally related to known tyrosine kinase inhibitors . Tyrosine kinases are enzymes that play a key role in the signaling pathways of cells, and their dysregulation is associated with various diseases, including cancer. The compound could be explored for its ability to selectively inhibit tyrosine kinases, which would be beneficial for targeted cancer treatments.
Autoimmune Diseases
Compounds that can modulate the immune system have applications in treating autoimmune diseases. Given the compound’s potential as a Bcl-xL protein inhibitor , it may have therapeutic applications in autoimmune conditions by regulating the survival of autoreactive immune cells.
Eigenschaften
IUPAC Name |
4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-2-12-7-9-10(1)13-8-14-11(9)15-3-5-16-6-4-15/h8,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICORGBQIQCSEBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CN=C2N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001178664 | |
| Record name | Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-4-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001178664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine | |
CAS RN |
1258650-17-7 | |
| Record name | Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-4-(4-morpholinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258650-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-4-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001178664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



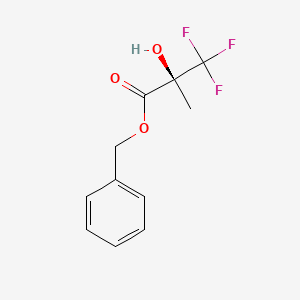
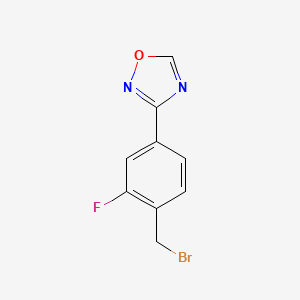

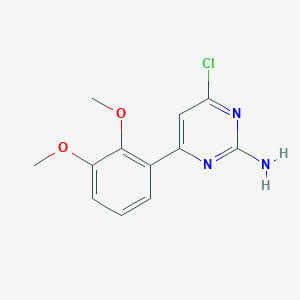
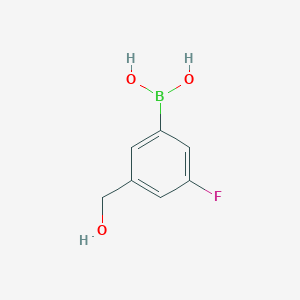
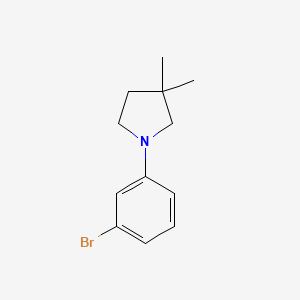
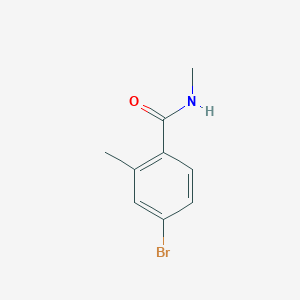
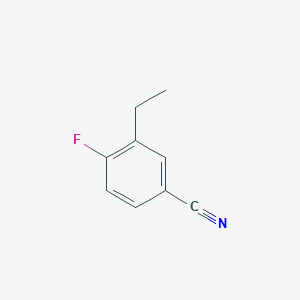

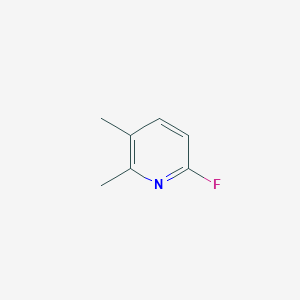
![tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate](/img/structure/B1443124.png)
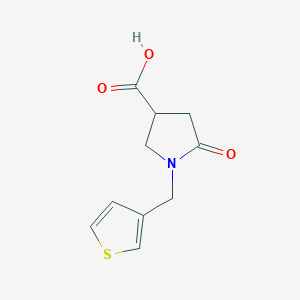
![(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid](/img/structure/B1443128.png)
![1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1443132.png)